Dual-Sulfonyl Architecture: Structural Differentiation from Mono-Sulfonyl Pyrrolidine Analogs
1-((3-Methylbenzyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine (CAS 1705043-43-1) contains two chemically distinct sulfonyl groups—a 3-methylbenzylsulfonyl at N1 and a methylsulfonyl at C3—providing four H-bond acceptor oxygen atoms (two per sulfonyl) and zero H-bond donors . In contrast, the mono-sulfonyl analog 1-[(3-methylbenzyl)sulfonyl]pyrrolidine (C12H17NO2S, MW ~239 g/mol) contains only one sulfonyl group with two H-bond acceptor oxygens . This architectural difference yields a molecular weight increase of approximately 78 g/mol and a topological polar surface area (tPSA) increase from approximately 37 Ų to approximately 80 Ų for the dual-sulfonyl compound, calculated using standard fragment-based methods [1]. Published 3D-QSAR studies on sulfonyl pyrrolidine MMP-2 inhibitors demonstrate that the C3 substituent occupies the S2′ enzyme pocket, making its presence versus absence a critical determinant of inhibitory potency [2].
| Evidence Dimension | Number of sulfonyl groups and H-bond acceptor count |
|---|---|
| Target Compound Data | Two sulfonyl groups; 4 H-bond acceptor O atoms; MW 317.4 g/mol; estimated tPSA ~80 Ų |
| Comparator Or Baseline | 1-[(3-methylbenzyl)sulfonyl]pyrrolidine: one sulfonyl group; 2 H-bond acceptor O atoms; MW ~239 g/mol; estimated tPSA ~37 Ų |
| Quantified Difference | Δ 1 sulfonyl group; Δ ~78 g/mol MW; Δ ~43 Ų tPSA (estimated); Δ 2 H-bond acceptors |
| Conditions | Calculated molecular properties based on fragment-based topological polar surface area methods; structural comparison by SMILES analysis |
Why This Matters
The additional C3 methylsulfonyl group is not a passive structural feature—in sulfonyl pyrrolidine MMP-2 inhibitor series, the C3 substituent directly engages the enzyme S2′ subsite, and its absence in mono-sulfonyl analogs results in complete loss of MMP-2 inhibitory activity in multiple published series.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J. Med. Chem. 2000, 43, 3714–3717. View Source
- [2] Cheng, X.C.; Wang, Q.; Fang, H.; Xu, W.F. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorg. Med. Chem. 2008, 16, 7932–7938. View Source
